2,3,4-Trichlorobenzaldehyde
Overview
Description
2,3,4-Trichlorobenzaldehyde is an organic compound with the molecular formula C7H3Cl3O. It is a chlorinated derivative of benzaldehyde, characterized by the presence of three chlorine atoms attached to the benzene ring at positions 2, 3, and 4. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-Trichlorobenzaldehyde can be synthesized through several methods. One common method involves the chlorination of benzaldehyde under controlled conditions. Another method includes the oxidation of 2,3,4-trichlorotoluene using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of benzaldehyde in the presence of a catalyst. The reaction is typically carried out in a solvent such as carbon tetrachloride or chloroform, and the temperature is carefully controlled to ensure the selective chlorination at the desired positions .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trichlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 2,3,4-trichlorobenzoic acid.
Reduction: Reduction of this compound can yield 2,3,4-trichlorobenzyl alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, ammonia.
Major Products:
Oxidation: 2,3,4-Trichlorobenzoic acid.
Reduction: 2,3,4-Trichlorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2,3,4-Trichlorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,4-Trichlorobenzaldehyde involves its interaction with various molecular targets. In biochemical assays, it can act as an inhibitor or activator of specific enzymes, depending on the context. The presence of chlorine atoms enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The pathways involved often include nucleophilic attack on the carbonyl carbon, leading to the formation of various products .
Comparison with Similar Compounds
- 2,3,5-Trichlorobenzaldehyde
- 2,3,6-Trichlorobenzaldehyde
- 2,4,5-Trichlorobenzaldehyde
- 2,4,6-Trichlorobenzaldehyde
Comparison: 2,3,4-Trichlorobenzaldehyde is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it can undergo. For instance, 2,3,5-Trichlorobenzaldehyde and 2,3,6-Trichlorobenzaldehyde have different reactivity patterns due to the different positions of the chlorine atoms, affecting their use in various applications .
Properties
IUPAC Name |
2,3,4-trichlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOOOIUXYRHDEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941047 | |
Record name | 2,3,4-Trichlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19361-59-2 | |
Record name | Benzaldehyde, 2,3,4-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019361592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4-Trichlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research paper?
A1: The research paper [] details a novel method for synthesizing 2,3,4-Trichlorobenzaldehyde from 1,2,3,3-tetrachlorocyclopropane-cis-1,2-diacetaldehyde. This method potentially offers a new route to obtain this specific trichlorobenzaldehyde isomer, which could be valuable for various applications. Further research is needed to explore the reaction mechanism, optimize conditions, and assess the overall efficiency and practicality of this synthetic route.
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